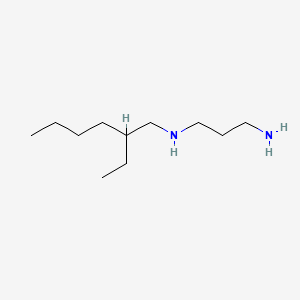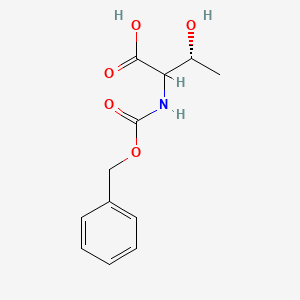
Cbz-L-thr-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-L-thr-OH, also known as N-Carbobenzoxy-L-threonine, is a derivative of the amino acid L-threonine. It is commonly used in peptide synthesis as a protecting group for the amino group. The carbobenzoxy (Cbz) group is introduced to prevent unwanted reactions during the synthesis process, ensuring that the amino group remains intact until the desired point in the synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cbz-L-thr-OH is typically synthesized by reacting L-threonine with benzyl chloroformate in the presence of a base. The reaction proceeds as follows:
Reactants: L-threonine and benzyl chloroformate.
Base: A mild base such as sodium bicarbonate or triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Solvent: The reaction is usually carried out in an organic solvent like dichloromethane.
Conditions: The reaction is performed at room temperature, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-L-thr-OH undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form a ketone or aldehyde.
Reduction: The carbobenzoxy group can be reduced to remove the protecting group, revealing the free amino group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas is a common method for removing the Cbz group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group forms keto or aldehyde derivatives.
Reduction: Reduction of the Cbz group yields the free amino acid, L-threonine.
Substitution: Substitution reactions yield various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cbz-L-thr-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a protecting group for amino acids.
Biology: It is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The primary function of Cbz-L-thr-OH is to protect the amino group of L-threonine during chemical synthesis. The carbobenzoxy group prevents unwanted reactions by blocking the nucleophilic nature of the amino group. This protection is crucial during multi-step synthesis processes, ensuring that the amino group remains intact until the desired point in the synthesis. The Cbz group can be removed under mild conditions, typically through catalytic hydrogenation, to reveal the free amino group.
Comparación Con Compuestos Similares
Cbz-L-thr-OH is similar to other carbobenzoxy-protected amino acids, such as:
Cbz-L-lysine: Used for protecting the amino group of lysine.
Cbz-L-arginine: Used for protecting the guanidino group of arginine.
Cbz-L-aspartic acid: Used for protecting the amino group of aspartic acid.
Uniqueness
This compound is unique due to the presence of the hydroxyl group in the threonine moiety, which allows for additional functionalization and reactivity. This makes it particularly useful in the synthesis of complex peptides and proteins.
Propiedades
Fórmula molecular |
C12H15NO5 |
|---|---|
Peso molecular |
253.25 g/mol |
Nombre IUPAC |
(3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO5/c1-8(14)10(11(15)16)13-12(17)18-7-9-5-3-2-4-6-9/h2-6,8,10,14H,7H2,1H3,(H,13,17)(H,15,16)/t8-,10?/m1/s1 |
Clave InChI |
IPJUIRDNBFZGQN-HNHGDDPOSA-N |
SMILES isomérico |
C[C@H](C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Di-tert-butyl((2S)-3-(tert-butyl)-4-methoxy-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)phosphine oxide](/img/structure/B13400072.png)
![Methyl 3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B13400073.png)
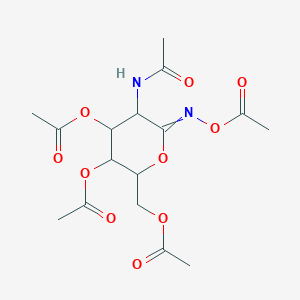
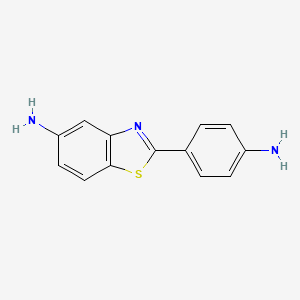
![N-[2-(3,4-dihydroxyphenyl)ethyl]-3-(4-hydroxyphenyl)prop-2-enamide](/img/structure/B13400090.png)
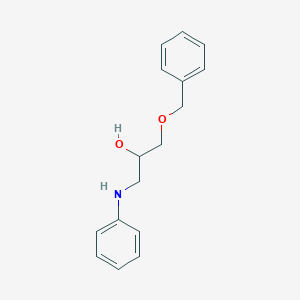
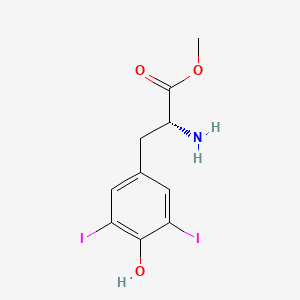
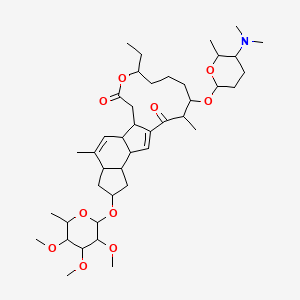
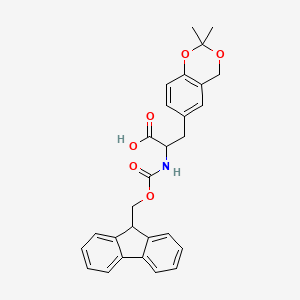
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea](/img/structure/B13400132.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)

![1-[4-[4-[5-(4-acetylpiperazin-1-yl)-2-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl]phenoxy]phenyl]piperazin-1-yl]ethanone](/img/structure/B13400164.png)
